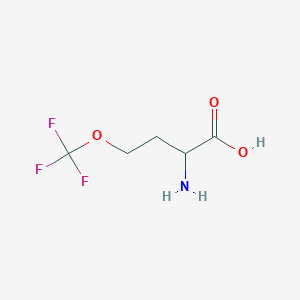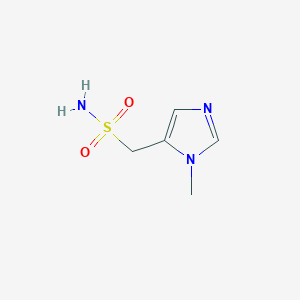
(1-methyl-1H-imidazol-5-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-1H-imidazol-5-yl)methanesulfonamide is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are a significant class of heterocyclic compounds that have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the sulfonamide group in this compound adds to its versatility and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-imidazol-5-yl)methanesulfonamide typically involves the reaction of 1-methylimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
1-methylimidazole+methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-imidazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(1-methyl-1H-imidazol-5-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1-methyl-1H-imidazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the imidazole ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-imidazol-5-yl)methylamine
- (1-methyl-1H-imidazol-5-yl)methanol
- (1-methyl-1H-imidazol-5-yl)acetic acid
Uniqueness
(1-methyl-1H-imidazol-5-yl)methanesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. The sulfonamide group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C5H9N3O2S |
|---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
(3-methylimidazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C5H9N3O2S/c1-8-4-7-2-5(8)3-11(6,9)10/h2,4H,3H2,1H3,(H2,6,9,10) |
InChI Key |
UFPODXVTOVSAMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13261463.png)
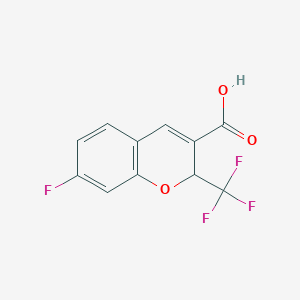
![2-{4-[(Cyclopropylmethyl)amino]phenyl}ethan-1-ol](/img/structure/B13261479.png)
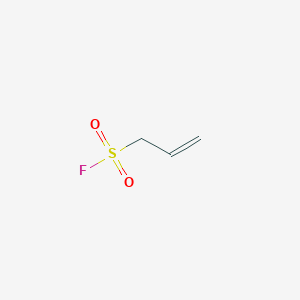

![5H,6H,7H,8H-Imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13261506.png)


![2-{[(2-Methoxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13261518.png)
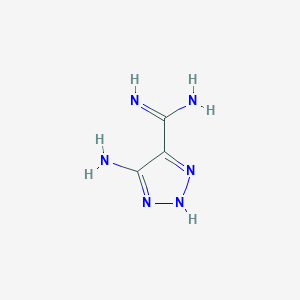

![tert-Butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate](/img/structure/B13261538.png)
![[4-(Difluoromethyl)phenyl]methanesulfonyl fluoride](/img/structure/B13261544.png)
